molecular formula C17H18ClN3O B13749841 2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride CAS No. 1172477-19-8

2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride

Cat. No.: B13749841
CAS No.: 1172477-19-8
M. Wt: 315.8 g/mol
InChI Key: UFMDQBJACGIDRY-UHFFFAOYSA-N
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Description

2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride is a substituted quinoline derivative characterized by a hydrazino (-NHNH₂) group at position 2, an ethoxy (-OCH₂CH₃) substituent at position 6, and a phenyl (-C₆H₅) group at position 3.

Properties

CAS No.

1172477-19-8

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

(6-ethoxy-3-phenylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C17H17N3O.ClH/c1-2-21-14-8-9-16-13(10-14)11-15(17(19-16)20-18)12-6-4-3-5-7-12;/h3-11H,2,18H2,1H3,(H,19,20);1H

InChI Key

UFMDQBJACGIDRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride typically involves the reaction of 6-ethoxy-3-phenylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of 2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 2-Hydrazino-6-ethoxy-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Quinoline Derivatives

The structural and functional diversity of quinoline derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of 2-hydrazino-6-ethoxy-3-phenylquinoline hydrochloride with structurally related compounds (Table 1), followed by a discussion of key differences.

Table 1: Structural and Molecular Comparison of Quinoline Derivatives

Compound Name Position 2 Group Position 6 Substituent Position 3 Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
2-Hydrazino-6-ethoxy-3-phenylquinoline HCl* Hydrazino (-NHNH₂) Ethoxy (-OCH₂CH₃) Phenyl (-C₆H₅) ~C₁₇H₁₇ClN₃O ~321.8 Not provided
2-Hydrazino-6-ethyl-3-methylquinoline HCl Hydrazino Ethyl (-CH₂CH₃) Methyl (-CH₃) C₁₂H₁₆ClN₃ 237.7 1171703-92-6
2-Amino-6-ethoxy-3-propylquinoline HCl Amino (-NH₂) Ethoxy Propyl (-CH₂CH₂CH₃) C₁₄H₁₉ClN₂O 282.8 1172755-75-7
2-Amino-6-methyl-3-phenylquinoline HCl Amino Methyl (-CH₃) Phenyl C₁₆H₁₅ClN₂ 270.8 1171861-71-4
2-Amino-3,6-dimethylquinoline HCl Amino Methyl Methyl C₁₁H₁₃ClN₂ 216.7 1170807-70-1

Key Structural and Functional Differences

Substituent Effects at Position 6
  • Ethoxy vs. However, its bulkiness may reduce membrane permeability relative to smaller alkyl groups .
  • Methyl vs. Ethoxy: Methyl-substituted derivatives (e.g., 2-amino-6-methyl-3-phenylquinoline HCl) exhibit higher lipophilicity, favoring interactions with hydrophobic biological targets .
Functional Group at Position 2
  • Hydrazino vs. Amino: The hydrazino group (-NHNH₂) is more nucleophilic and redox-active than the amino group (-NH₂), making the target compound a stronger candidate for coordination chemistry or as a precursor in heterocyclic synthesis. However, hydrazino derivatives may exhibit lower stability under oxidative conditions .
Position 3 Substituents
  • Phenyl vs. Alkyl: The phenyl group at position 3 in the target compound contributes to π-π stacking interactions, which are critical in drug-receptor binding or material science applications. In contrast, alkyl substituents (e.g., propyl in 2-amino-6-ethoxy-3-propylquinoline HCl) prioritize steric effects over electronic interactions .

Implications of Structural Variations

Synthetic Utility: The hydrazino group enables condensation reactions for synthesizing fused pyrazole or triazole rings, a feature absent in amino-substituted derivatives .

Safety and Handling: While specific data for the target compound are lacking, ethoxy-containing quinolines (e.g., 7-(2-ethoxyethoxy)quinoline) require precautions against skin/eye irritation and toxic fume inhalation during combustion, as noted in safety protocols .

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